REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[C:11]([C:17]([OH:19])=O)[NH:12]2.[NH3:20]>C(Cl)Cl>[Br:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[C:11]([C:17]([NH2:20])=[O:19])[NH:12]2
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution formed
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
WAIT
|
Details
|
to stand for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with EtOAc
|
Type
|
FILTRATION
|
Details
|
The solid from the filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |